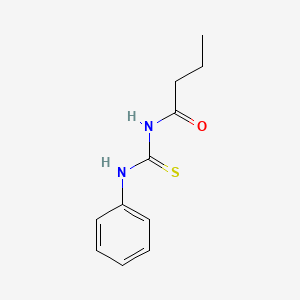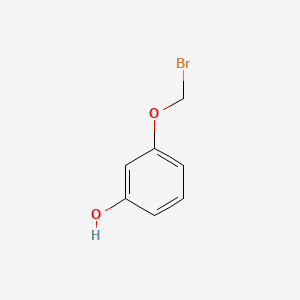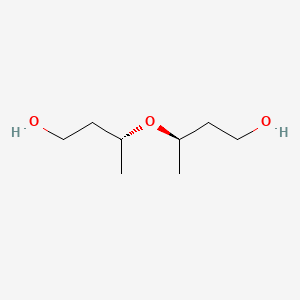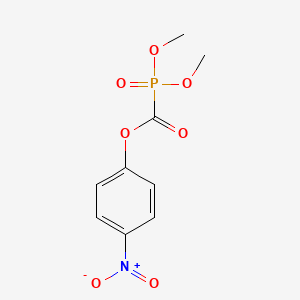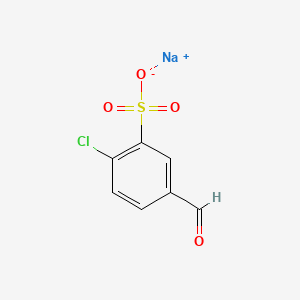
Sodium 2-chloro-5-formylbenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-chloro-5-formylbenzenesulphonate is an organosulfur compound with the molecular formula C7H4ClNaO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a formyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-5-formylbenzenesulphonate typically involves the sulfonation of 2-chloro-5-formylbenzene. The process begins with the chlorination of benzene to produce 2-chlorobenzene, followed by formylation to introduce the formyl group at the fifth position. The final step involves sulfonation using sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of concentrated sulfuric acid and controlled temperatures to facilitate the sulfonation reaction. The product is then neutralized with sodium hydroxide to obtain the sodium salt form.
化学反応の分析
Types of Reactions: Sodium 2-chloro-5-formylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-5-carboxybenzenesulphonate.
Reduction: 2-chloro-5-hydroxymethylbenzenesulphonate.
Substitution: Various substituted benzenesulphonates depending on the nucleophile used.
科学的研究の応用
Sodium 2-chloro-5-formylbenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium 2-chloro-5-formylbenzenesulphonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility in aqueous media. The chlorine atom can undergo substitution reactions, making the compound versatile in various chemical transformations. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution mechanisms.
類似化合物との比較
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in the production of detergents and dyes.
2-chloro-5-nitrobenzenesulfonic acid: A compound with similar substitution patterns but with a nitro group instead of a formyl group.
Sodium 2-chloro-5-methylbenzenesulphonate: A derivative with a methyl group instead of a formyl group.
Uniqueness: Sodium 2-chloro-5-formylbenzenesulphonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical reactivity, making it valuable in various synthetic applications. The formyl group allows for further functionalization, while the sulfonate group enhances solubility and stability in aqueous solutions.
特性
CAS番号 |
40566-58-3 |
|---|---|
分子式 |
C7H4ClNaO4S |
分子量 |
242.61 g/mol |
IUPAC名 |
sodium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChIキー |
NHFHWFDCYQTTFV-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


